![molecular formula C21H14O B2987965 Perylen-3-ylmethanol CAS No. 24471-30-5](/img/structure/B2987965.png)
Perylen-3-ylmethanol
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Overview
Description
Perylen-3-ylmethanol is a chemical compound with the molecular formula C21H14O . It has been used to create fluorescent organic nanoparticles, which have been studied for their potential in drug delivery .
Synthesis Analysis
The synthesis of Perylen-3-ylmethanol involves the reaction of perylene-3-carbaldehyde with sodium borohydride (NaBH4) in ethanol at 70°C .Molecular Structure Analysis
The molecular structure of Perylen-3-ylmethanol consists of 21 carbon atoms, 14 hydrogen atoms, and one oxygen atom . It contains a total of 40 bonds, including 26 non-H bonds, 24 multiple bonds, 1 rotatable bond, 24 aromatic bonds, 5 six-membered rings, 6 ten-membered rings, 2 twelve-membered rings, 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis
Perylen-3-ylmethanol has been used to create fluorescent organic nanoparticles. These nanoparticles have four main roles: they act as nanocarriers for drug delivery, phototriggers for drug release, fluorescent chromophores for cell imaging, and detectors for real-time monitoring of drug release .Scientific Research Applications
- Furthermore, they act as detectors for real-time monitoring of drug release, providing valuable insights during treatment .
- By incorporating perylene-3-ylmethanol, they achieved simultaneous tracking of morphological changes induced by 2,4-D and precise control over its release .
Drug Delivery Nanocarriers
Nano-Pesticides
Biopesticides
Mechanism of Action
Target of Action
Perylen-3-ylmethanol is primarily used as a fluorescent organic nanoparticle . Its primary targets are biological systems where it is used for drug delivery . The compound acts as a nanocarrier, delivering drugs to specific sites within the body .
Mode of Action
Perylen-3-ylmethanol interacts with its targets through a photoresponsive mechanism . It serves four key roles :
The compound’s interaction with its targets and the resulting changes are primarily driven by light stimuli .
Biochemical Pathways
Its use in drug delivery suggests that it may interact with various biochemical pathways depending on the specific drug being delivered .
Pharmacokinetics
Its use as a nanocarrier for drug delivery suggests that its bioavailability would be influenced by its ability to effectively deliver drugs to the intended sites within the body .
Result of Action
The molecular and cellular effects of Perylen-3-ylmethanol’s action are primarily related to its role in drug delivery . It enables the efficient photoregulated release of drugs , which can enhance the effectiveness of the drug treatment . Additionally, its fluorescent properties allow for real-time monitoring of drug release .
Action Environment
The action of Perylen-3-ylmethanol is influenced by light , which triggers the release of the drug from the compound . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as light exposure .
Future Directions
The use of Perylen-3-ylmethanol in the creation of fluorescent organic nanoparticles opens up new perspectives for designing a new class of promising photoresponsive nanocarriers for drug delivery . This suggests that future research could focus on optimizing these nanoparticles for various applications, including targeted drug delivery.
properties
IUPAC Name |
perylen-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O/c22-12-14-10-11-19-17-8-2-5-13-4-1-7-16(20(13)17)18-9-3-6-15(14)21(18)19/h1-11,22H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZKFQHHFOHTOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)CO)C=CC=C5C3=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perylen-3-ylmethanol |
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